molecular formula C12H18ClNO B7911120 N-benzyloxan-4-amine;hydrochloride

N-benzyloxan-4-amine;hydrochloride

Cat. No.: B7911120
M. Wt: 227.73 g/mol
InChI Key: FTZREAPKQZMJFD-UHFFFAOYSA-N
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Description

N-Benzyloxan-4-amine hydrochloride (CAS 16350-96-2), also known as N-Benzylcyclohexylamine hydrochloride, is an arylcyclohexylamine derivative with the molecular formula C₁₃H₁₉N·HCl and a molecular weight of 225.8 g/mol . It is supplied as a ≥98% pure solid, stable for ≥2 years when stored at -20°C. This compound is primarily used as an analytical reference standard in forensic research, particularly for detecting adulterants in 3,4-MDMA (ecstasy) samples . Its structure comprises a benzyl group attached to a cyclohexylamine backbone, conferring moderate lipophilicity and stability under standard laboratory conditions.

Properties

IUPAC Name

N-benzyloxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12;/h1-5,12-13H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZREAPKQZMJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Benzyloxan-4-amine Hydrochloride and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Hazards/Stability References
N-Benzyloxan-4-amine hydrochloride (16350-96-2) C₁₃H₁₉N·HCl 225.8 Benzyl, cyclohexyl Forensic analysis (MDMA adulterant) Stable at -20°C; no explicit hazards reported
N-Hexyloxan-4-amine (1154884-06-6) C₁₁H₂₃NO 185.31 Hexyl Laboratory research Skin/eye irritation (GHS Category 2)
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (108928-82-1) C₂₃H₃₂NO·HCl 396.4 Benzyl, phenylbutoxy Research (structural similarity) Limited data
N-(4-Bromobenzyl)cyclopropanamine hydrochloride (1158780-91-6) C₁₀H₁₂BrN·HCl 278.6 4-Bromobenzyl, cyclopropane Pharmaceutical intermediates Potential halogen-related toxicity
2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride (24958-41-6) C₁₆H₁₈NO·HCl 283.8 Benzyloxy, methyl Biochemical research No explicit hazards reported

Structural and Functional Analysis

Lipophilicity and Solubility: The cyclohexyl group in N-benzyloxan-4-amine hydrochloride enhances lipophilicity compared to analogues with shorter alkyl chains (e.g., N-Hexyloxan-4-amine) .

Applications :

  • Forensic Use : N-Benzyloxan-4-amine hydrochloride is uniquely employed in forensic toxicology due to its role as a cutting agent in illicit drugs .
  • Pharmaceutical Intermediates : Compounds like N-(4-Bromobenzyl)cyclopropanamine hydrochloride are utilized in synthesizing bioactive molecules, leveraging halogen substituents for targeted interactions .

Hazard Profiles :

  • N-Hexyloxan-4-amine poses risks of skin and eye irritation (GHS Category 2), whereas the benzyl-substituted analogues lack explicit hazard data, suggesting safer handling profiles .

Stability and Analytical Considerations

  • Thermal Stability : N-Benzyloxan-4-amine hydrochloride exhibits long-term stability (-20°C, ≥2 years), making it suitable for forensic repositories . In contrast, compounds with reactive halogens (e.g., bromine in CAS 1158780-91-6) may require stricter storage conditions to prevent degradation .
  • Analytical Methods : Reverse-phase HPLC (RP-HPLC) and UV spectroscopy, as described in pharmaceutical studies (e.g., –9), are applicable for quantifying these compounds, though method validation parameters (e.g., accuracy, precision) vary with substituent complexity .

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